An In-Depth Technical Guide to 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
An In-Depth Technical Guide to 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
CAS Number: 1060817-68-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a member of the pharmacologically significant oxazolidinone class of compounds. Oxazolidinones are a critical group of synthetic antimicrobial agents known for their unique mechanism of action, particularly against multidrug-resistant Gram-positive bacteria.[1] This document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this specific derivative. While detailed biological studies on 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one are not extensively published, this guide extrapolates its potential from the well-established characteristics of the oxazolidinone scaffold, providing a valuable resource for researchers in drug discovery and medicinal chemistry.
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidinone ring is a five-membered heterocyclic structure that has garnered substantial interest in medicinal chemistry due to its diverse biological activities.[1] The class gained prominence with the advent of linezolid, the first oxazolidinone antibiotic to be approved for clinical use. These synthetic compounds are particularly valued for their efficacy against a wide array of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis. They bind to the P-site of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, a mode of action distinct from other protein synthesis inhibitors. This unique mechanism often circumvents existing resistance pathways, making oxazolidinones a vital tool in combating resistant infections.
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, as a derivative of this important class, holds potential as a research chemical and a building block for the development of novel therapeutic agents. The presence of the bromo- and methyl-substituted phenyl ring offers opportunities for further chemical modification and structure-activity relationship (SAR) studies.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is presented in the table below. These properties are essential for its handling, formulation, and assessment of its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 1060817-68-6 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [2] |
| Molecular Weight | 256.11 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO | Inferred |
| Hazard | Irritant | [2] |
Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
The synthesis of N-aryl oxazolidinones, such as the title compound, is most commonly achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation.[3] This reaction involves the coupling of an aryl halide with the nitrogen atom of the oxazolidinone ring.
Caption: Proposed Ullmann Condensation for the Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.
Proposed Experimental Protocol
This protocol is a generalized procedure based on known Ullmann-type N-arylation reactions of oxazolidinones. Optimization of specific parameters would be necessary to achieve the highest yield and purity.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1,3-oxazolidin-2-one (1.0 eq), 2-bromo-1-iodo-4-methylbenzene (1.2 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (5-10 mol%), a suitable ligand like a phenanthroline derivative (10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
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Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane to the flask.
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Reaction: Heat the reaction mixture to a temperature between 100-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
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Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.
Potential Applications in Drug Discovery and Development
Given the established biological profile of the oxazolidinone class, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one represents a valuable scaffold for the development of new therapeutic agents.
Antibacterial Activity
The primary and most well-documented application of oxazolidinones is in the field of antibacterial drug discovery.[1] It is highly probable that 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one exhibits activity against Gram-positive bacteria. The substituents on the phenyl ring can significantly influence the potency, spectrum of activity, and pharmacokinetic properties of the compound. The bromine atom and the methyl group can be further modified to explore the structure-activity relationships and optimize for desired therapeutic characteristics.
Caption: Postulated Mechanism of Antibacterial Action for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.
Other Potential Therapeutic Areas
Beyond their antibacterial effects, oxazolidinone derivatives have been investigated for a range of other therapeutic applications, including:
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Anticancer agents: Some oxazolidinone-containing compounds have shown promise as inhibitors of various cancer-related targets.
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Anti-inflammatory agents: The structural features of oxazolidinones can be adapted to target inflammatory pathways.
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Antitubercular agents: The oxazolidinone scaffold has been a key component in the development of new drugs against Mycobacterium tuberculosis.
The specific substitution pattern of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one makes it a candidate for screening in these and other disease areas.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a series of in vitro and in vivo assays are recommended.
In Vitro Antibacterial Susceptibility Testing
A standard method to determine the antibacterial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
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Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) in a suitable broth medium.
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Serial Dilution: Prepare a series of two-fold dilutions of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one in a 96-well microtiter plate.
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Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
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Incubation: Incubate the plate at 37 °C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a valuable chemical entity within the esteemed oxazolidinone class. While specific biological data for this compound is limited in the public domain, its structural features and the well-documented activities of related compounds suggest significant potential for its use in drug discovery, particularly in the development of novel antibacterial agents. The synthetic route via Ullmann condensation is a plausible and efficient method for its preparation. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study and utilization of this promising molecule.
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Key FeatureBulky, electron-donating phosphine on a biaryl scaffold.